molecular formula C17H11Cl2NOS2 B4932788 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4932788
M. Wt: 380.3 g/mol
InChI Key: AUZOEMJECBSZOP-NVNXTCNLSA-N
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Description

3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTF belongs to the class of thiazolidin-4-one derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one also activates the Nrf2-ARE pathway, which induces the expression of antioxidant enzymes and protects cells from oxidative stress. Moreover, 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects in various experimental models. It has been found to reduce the levels of inflammatory markers such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one also reduces oxidative stress by increasing the levels of antioxidant enzymes such as SOD, CAT, and GPx. Moreover, 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. Additionally, 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool, including its potent anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dose optimization and toxicity studies are required before using 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Secondly, the potential therapeutic applications of 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in various diseases such as cancer, inflammation, and infectious diseases need to be explored further. Thirdly, the development of novel 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility, bioavailability, and selectivity is warranted. Finally, the safety and efficacy of 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.

Synthesis Methods

3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by the reaction of 2,4-dichlorobenzaldehyde, 2-methylbenzylamine, and thiourea in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the thiazolidin-4-one ring. The final product is obtained in high yield and purity through recrystallization from a suitable solvent.

Scientific Research Applications

3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one also possesses antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Moreover, 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 3-(2,4-dichlorophenyl)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

(5Z)-3-(2,4-dichlorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS2/c1-10-4-2-3-5-11(10)8-15-16(21)20(17(22)23-15)14-7-6-12(18)9-13(14)19/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZOEMJECBSZOP-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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